molecular formula C12H17NO4 B8354550 Benzyl (2,4-dihydroxybutyl)carbamate

Benzyl (2,4-dihydroxybutyl)carbamate

Cat. No. B8354550
M. Wt: 239.27 g/mol
InChI Key: RKCMHVFAZKDZGA-UHFFFAOYSA-N
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Patent
US09340537B2

Procedure details

The title compound was prepared by chiral separation (Preparative chiral SFC, ChiralPak® IC-H, 250×30 mm, mobile phase: CO2/iPrOH (75:35), flow rate: 60 mL/min, back pressure: 100 bar, column temperature: 38° C., wavelength: 210 nm, cycle time: ˜3.0 min) of a racemic mixture of benzyl (2,4-dihydroxybutyl)carbamate (Stage 97.2), slower eluting isomer (Peak 2). Analytical chiral SFC (ChiralCel® OD-3, 150×4.6 mm, eluent: CO2/iPrOH+0.05% DEA (8:2), flow rate: 2.4 mL/min, back pressure: 100 bar, temperature: 33° C., 210 nm): tR=3.77 min.
Name
CO2 iPrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)=O.CC(O)C.[OH:8][CH:9]([CH2:22][CH2:23][OH:24])[CH2:10][NH:11][C:12](=[O:21])[O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([O:13][C:12](=[O:21])[NH:11][CH2:10][C@@H:9]([OH:8])[CH2:22][CH2:23][OH:24])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
CO2 iPrOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNC(OCC1=CC=CC=C1)=O)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
slower eluting isomer (Peak 2)
CUSTOM
Type
CUSTOM
Details
33° C., 210 nm

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC[C@H](CCO)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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